![molecular formula C7H8N2O2 B3099528 (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione CAS No. 1354205-00-7](/img/structure/B3099528.png)
(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione
Descripción general
Descripción
(2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione, commonly known as DNTD, is a bicyclic compound that has been extensively studied in scientific research for its potential therapeutic applications. DNTD is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism and insulin secretion. In
Mecanismo De Acción
Target of Action
The primary target of (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione is the Muscarinic Acetylcholine Receptor M3 . This receptor is a G protein-coupled receptor that plays a crucial role in the parasympathetic nervous system. It is involved in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.
Mode of Action
The compound interacts with the Muscarinic Acetylcholine Receptor M3, leading to a series of intracellular eventsThis change allows the receptor to interact with intracellular G proteins, initiating a cascade of downstream signaling events .
Biochemical Pathways
Upon activation of the Muscarinic Acetylcholine Receptor M3, several biochemical pathways are affected. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including smooth muscle contraction and glandular secretion .
Result of Action
The activation of the Muscarinic Acetylcholine Receptor M3 by this compound can lead to various molecular and cellular effects. These include the contraction of smooth muscles, increased glandular secretion, and modulation of heart rate. These effects are primarily due to the increase in intracellular calcium levels and the activation of protein kinase C .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DNTD in lab experiments is its high potency as a (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione inhibitor. This allows for lower doses of the compound to be used, reducing the risk of toxicity. However, one limitation of using DNTD is its relatively complex synthesis method, which may limit its availability and increase the cost of experiments.
Direcciones Futuras
Future research on DNTD could focus on its potential therapeutic applications in other disease states, such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Additionally, further studies could investigate the potential anti-inflammatory and anti-fibrotic effects of DNTD in these disease states. Finally, the development of more efficient and cost-effective synthesis methods for DNTD could increase its availability for scientific research.
Aplicaciones Científicas De Investigación
DNTD has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). (2R,4S)-6,8-diazatricyclo[4.3.0.0^{2,4}]nonane-7,9-dione inhibitors like DNTD have been shown to improve glucose homeostasis by increasing insulin secretion, reducing glucagon secretion, and delaying gastric emptying. DNTD has also been investigated for its potential anti-inflammatory and anti-fibrotic effects.
Propiedades
IUPAC Name |
(2R,4S)-6,8-diazatricyclo[4.3.0.02,4]nonane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-5-4-1-3(4)2-9(5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11)/t3-,4-,5?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTZCRGHXPWVCT-ZZKAVYKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C(=O)NC(=O)N3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3C(=O)NC(=O)N3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



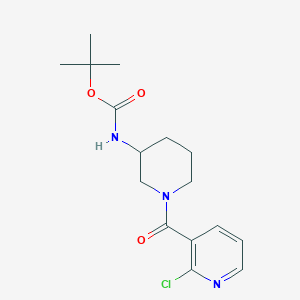

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)
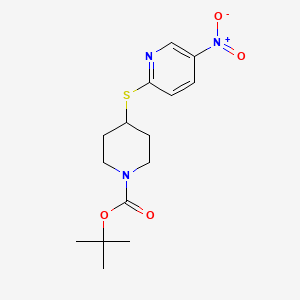
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3099476.png)
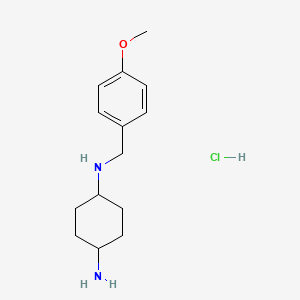
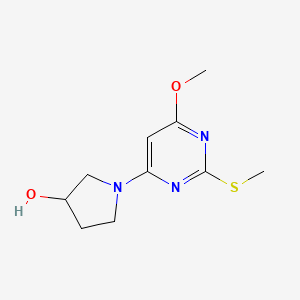
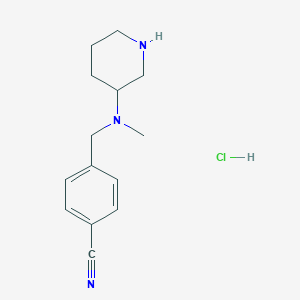
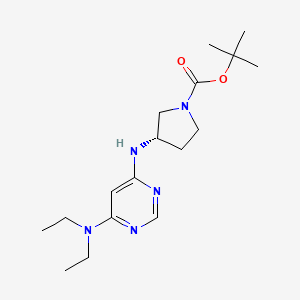
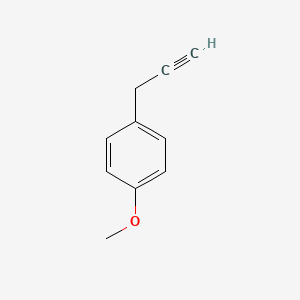
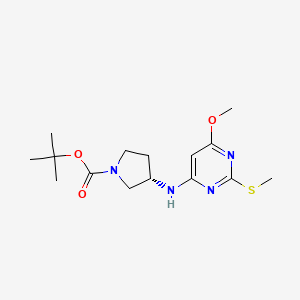

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B3099520.png)
